molecular formula C12H9BrF3NO3S B1331601 3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide CAS No. 951884-84-7

3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide

Cat. No. B1331601
M. Wt: 384.17 g/mol
InChI Key: HRTRAIORACJKEV-UHFFFAOYSA-N
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Description

The compound 3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide is a chemical that likely combines a benzenesulfonamide moiety with a bromine atom and a trifluoromethyl group attached to the benzene ring, as well as a furan ring linked through a methylene bridge. This structure suggests potential for various chemical reactions and applications in organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves the use of brominated precursors and palladium-catalyzed reactions. For instance, 2-bromo-3-aroyl-benzo[b]furans can be synthesized from readily available materials and further functionalized using palladium-mediated couplings and nucleophilic substitutions . Similarly, bromoalkynes can react with phenols to form (Z)-2-bromovinyl phenyl ethers, which can then cyclize to form benzo[b]furans . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate furan and benzenesulfonamide components.

Molecular Structure Analysis

The molecular structure of the compound would include a benzenesulfonamide ring substituted with a trifluoromethyl group and a bromine atom. The presence of the furan ring attached via a methylene group suggests a complex structure that could exhibit interesting electronic and steric properties, influencing its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The bromine atom in the compound is a reactive site that can participate in various chemical reactions. For example, brominated benzenes can undergo nucleophilic aromatic substitution or be used in palladium-catalyzed cross-coupling reactions . The furan ring can also engage in reactions, such as the palladium-catalyzed direct desulfitative arylation, which can occur regioselectively at the C5 position of the furan . These reactions could be relevant for further functionalization of the compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide are not detailed in the provided papers, we can infer that the presence of the trifluoromethyl group would likely increase the compound's lipophilicity and could affect its boiling and melting points. The bromine atom would make the compound more reactive, and the furan ring could contribute to its aromaticity and potential for π-π interactions. The benzenesulfonamide moiety could also influence the acidity and basicity of the compound, as well as its solubility in various solvents.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

  • Compounds related to 3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide have been investigated for their potential in photodynamic therapy for cancer treatment. Specifically, a zinc phthalocyanine with benzenesulfonamide derivatives has shown promise due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield, which are vital for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Crystal Structure and Intermolecular Interactions

  • Research on compounds similar to 3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide has provided insights into crystal structures and intermolecular interactions. Studies of isomorphous benzenesulfonamide crystal structures have been crucial in understanding these interactions, which are predominantly determined by C-H...O and C-H...π interactions (Bats, Frost, & Hashmi, 2001).

Synthesis and Chemical Reactions

  • The synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides, involving a gold(I)-catalyzed cascade reaction, is a significant area of study. This process has enriched the understanding of gold carbenoid chemistry and group migration (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).

Photophysicochemical Properties

  • The study of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents has revealed valuable information about their photophysicochemical properties. These properties are significant for photocatalytic applications, making these compounds potential candidates for use in various scientific fields (Öncül, Öztürk, & Pişkin, 2021).

Palladium-Catalyzed Arylation

  • The reactivity of furan derivatives in palladium-catalyzed desulfitative arylation has been explored. This reaction demonstrates the potential of benzenesulfonyl chlorides as coupling partners, enabling access to functionalized 5-arylfurans (Beladhria et al., 2014).

properties

IUPAC Name

3-bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF3NO3S/c13-9-4-8(12(14,15)16)5-11(6-9)21(18,19)17-7-10-2-1-3-20-10/h1-6,17H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTRAIORACJKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650515
Record name 3-Bromo-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide

CAS RN

951884-84-7
Record name 3-Bromo-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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